molecular formula C30H48ClN3O3 B12761022 d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride CAS No. 97670-17-2

d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride

Cat. No.: B12761022
CAS No.: 97670-17-2
M. Wt: 534.2 g/mol
InChI Key: JQBBNMSVTXKVQX-KBEKFUMUSA-N
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Description

d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves multiple steps. The initial step typically includes the formation of the azetidine ring, followed by the introduction of the camphor moiety. The final step involves the formation of the oxime and its subsequent conversion to the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
  • Ethyl 3-(1-azetidinyl)propionate

Uniqueness

d-3-((3,3-Dibutyl-1-azetidinyl)methyl)camphor O-(p-methoxycarbaniloyl)oxime hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis.

Properties

CAS No.

97670-17-2

Molecular Formula

C30H48ClN3O3

Molecular Weight

534.2 g/mol

IUPAC Name

[(Z)-[(1R,4R)-3-[(3,3-dibutylazetidin-1-yl)methyl]-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino] N-(4-methoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C30H47N3O3.ClH/c1-7-9-16-30(17-10-8-2)20-33(21-30)19-24-25-15-18-29(5,28(25,3)4)26(24)32-36-27(34)31-22-11-13-23(35-6)14-12-22;/h11-14,24-25H,7-10,15-21H2,1-6H3,(H,31,34);1H/b32-26-;/t24?,25-,29+;/m1./s1

InChI Key

JQBBNMSVTXKVQX-KBEKFUMUSA-N

Isomeric SMILES

CCCCC1(CN(C1)CC\2[C@H]3CC[C@@](/C2=N\OC(=O)NC4=CC=C(C=C4)OC)(C3(C)C)C)CCCC.Cl

Canonical SMILES

CCCCC1(CN(C1)CC2C3CCC(C2=NOC(=O)NC4=CC=C(C=C4)OC)(C3(C)C)C)CCCC.Cl

Origin of Product

United States

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